

Application Notes: **CY5.5-COOH Chloride** for Tracking Drug Delivery Systems

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Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B15622465

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Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye widely employed in the development and evaluation of drug delivery systems.[1] Its emission wavelength falls within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly minimized. This intrinsic property allows for deeper tissue penetration and a higher signal-to-background ratio in comparison to fluorophores that emit in the visible spectrum, making it an ideal candidate for in vivo imaging.[1] The carboxylic acid group provides a reactive site for conjugation to various drug delivery carriers, enabling researchers to track their biodistribution, pharmacokinetics, and tumor-targeting efficacy in real-time.[2]

Key Properties of **CY5.5-COOH Chloride**

The utility of **CY5.5-COOH chloride** in tracking drug delivery systems is underpinned by its distinct spectral and chemical properties.

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~673-684 nm	[3][4][5]
Emission Wavelength (λ_{em})	~707-710 nm	[3][5][6]
Molecular Weight	619.23 g/mol	[3]
Solubility	Readily soluble in organic solvents such as DMSO, DMF, methanol, and chloroform. Poorly soluble in water.	[2][3]
Reactivity	The carboxylic acid group can be activated to form stable amide or ester bonds with primary amines or hydroxyl groups on the surface of drug delivery carriers.	[2]

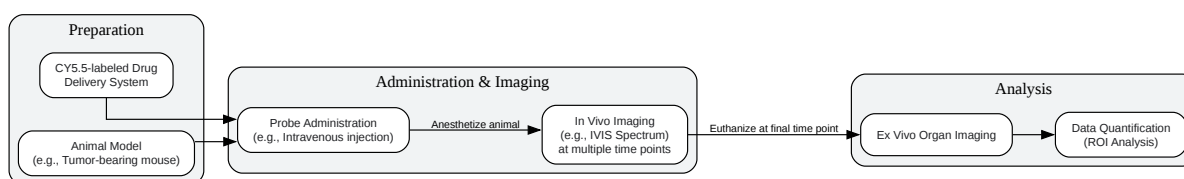
Applications in Drug Delivery Research

The versatility of **CY5.5-COOH chloride** allows for its application in a broad range of in vivo studies, providing critical insights into the behavior of drug delivery systems.

- **Biodistribution Studies:** Tracking the accumulation and clearance of nanoparticles, liposomes, and other drug carriers in different organs and tissues over time.[1][7]
- **Tumor Imaging and Cancer Research:** Visualizing the targeting and penetration of drug delivery systems into solid tumors, which is crucial for assessing the efficacy of targeted therapies.[1][8]
- **Pharmacokinetic Analysis:** Monitoring the circulation time and elimination profile of drug delivery systems in vivo.[9]
- **Cellular Uptake Studies:** Investigating the internalization of drug carriers by target cells.[10]

Experimental Workflow for In Vivo Imaging

A typical workflow for tracking a CY5.5-labeled drug delivery system in a preclinical model involves several key stages, from probe administration to data analysis.



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Caption: General experimental workflow for in vivo imaging.

Protocols

Protocol 1: Labeling of Amine-Functionalized Nanoparticles with CY5.5-COOH Chloride

This protocol describes the covalent conjugation of **CY5.5-COOH chloride** to nanoparticles possessing primary amine groups on their surface using carbodiimide chemistry.

Materials:

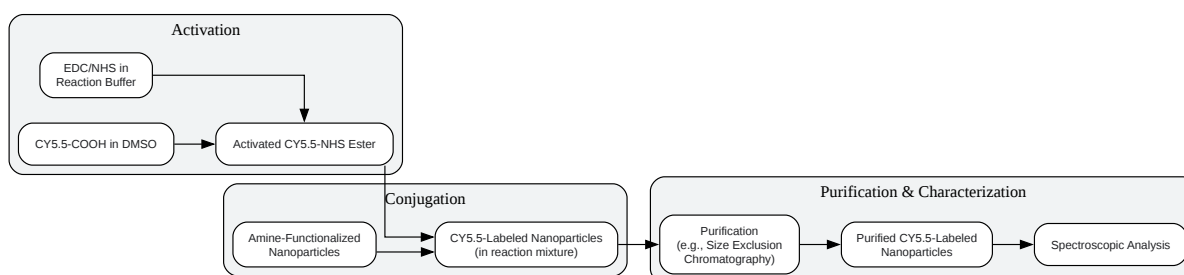
- **CY5.5-COOH chloride**
- Amine-functionalized nanoparticles
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Reaction buffer (e.g., MES buffer, pH 6.0)
- Purification column (e.g., size-exclusion chromatography)
- Spectrophotometer and Fluorometer

Procedure:

- Activation of **CY5.5-COOH Chloride**:
 - Dissolve **CY5.5-COOH chloride** in anhydrous DMSO to a stock concentration of 10 mg/mL.
 - In a separate light-protected tube, dissolve EDC and NHS in the reaction buffer.
 - Add the EDC/NHS solution to the **CY5.5-COOH chloride** solution. The molar ratio of CY5.5-COOH:EDC:NHS should be approximately 1:2:5.
 - Incubate the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
- Conjugation to Nanoparticles:
 - Disperse the amine-functionalized nanoparticles in the reaction buffer.
 - Add the activated CY5.5-NHS ester solution to the nanoparticle dispersion. The molar ratio of nanoparticles to dye will need to be optimized depending on the desired labeling density.
 - Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light.
- Purification of Labeled Nanoparticles:
 - Remove unconjugated dye using a suitable purification method, such as size-exclusion chromatography or dialysis, equilibrated with PBS.
 - Collect the fractions containing the labeled nanoparticles.

- Characterization:
 - Confirm successful conjugation by measuring the absorbance and fluorescence spectra of the purified, labeled nanoparticles.
 - Quantify the labeling efficiency by measuring the fluorescence intensity and relating it to a standard curve of the free dye.[1]



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Caption: Workflow for labeling nanoparticles with CY5.5-COOH.

Protocol 2: In Vivo Biodistribution Study of CY5.5-Labeled Nanoparticles

This protocol outlines the procedure for assessing the biodistribution of CY5.5-labeled nanoparticles in a tumor-bearing mouse model.

Materials:

- CY5.5-labeled nanoparticles in a sterile vehicle (e.g., PBS)

- Tumor-bearing mice (3-5 mice per time point)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters (Excitation: ~640 nm, Emission: ~680 nm)[1]
- Surgical tools for dissection
- Saline for perfusion

Procedure:

- Animal Preparation and Probe Administration:
 - Anesthetize the mice using an induction chamber with 2-3% isoflurane.[1]
 - Administer a defined dose of the CY5.5-labeled nanoparticles via the desired route (e.g., intravenous injection).
- In Vivo Imaging:
 - Transfer the anesthetized mouse to the imaging chamber of the in vivo imaging system.
 - Acquire whole-body fluorescence images at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h).[1]
- Ex Vivo Organ Analysis:
 - At the final time point, euthanize the mice.
 - Perfuse the animals with saline to remove blood from the organs.[1]
 - Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.[1]
 - Arrange the organs in the imaging chamber and acquire a fluorescence image.[1]
- Data Quantification:

- Draw Regions of Interest (ROIs) around each organ in the ex vivo image and measure the average fluorescence intensity.[\[1\]](#)
- If absolute quantification is desired, create a standard curve by imaging known concentrations of the CY5.5-labeled compound.[\[1\]](#)
- Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[\[1\]](#)

Illustrative Biodistribution Data

The following table presents example data for the biodistribution of a CY5.5-labeled nanoparticle 24 hours post-injection.

Organ	% Injected Dose per Gram (%ID/g)
Liver	15.2 ± 2.5
Spleen	8.7 ± 1.8
Kidneys	3.1 ± 0.9
Lungs	2.5 ± 0.7
Heart	1.1 ± 0.4
Tumor	10.3 ± 2.1
Brain	0.2 ± 0.1

Note: These values are for illustrative purposes only and will vary depending on the specific nanoparticle formulation and animal model.

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